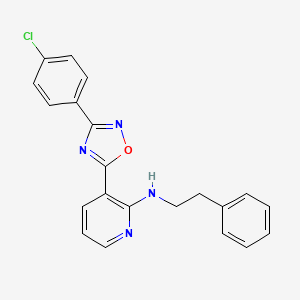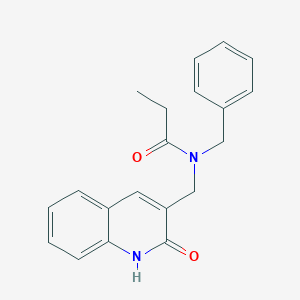![molecular formula C15H20Cl2N2O3S B7715285 N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide, commonly known as CMS, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CMS is a sulfonamide-based compound that is primarily used as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of CMS is not fully understood. However, it is believed that CMS exerts its biological effects by inhibiting the activity of certain enzymes and proteins.
Biochemical and Physiological Effects:
CMS has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that CMS can inhibit the growth of cancer cells, fungi, and viruses. CMS has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, CMS has low toxicity and is relatively inexpensive. However, CMS has limitations as well. It is not water-soluble, which can make it difficult to use in aqueous solutions. Additionally, CMS can be sensitive to light and air, which can impact its stability.
Direcciones Futuras
There are several future directions for research on CMS. One potential area of study is the development of CMS-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of CMS and its potential applications in agriculture and materials science. Finally, studies are needed to address the limitations of CMS, such as its solubility and stability, to improve its effectiveness in lab experiments and potential applications.
Métodos De Síntesis
CMS can be synthesized through a multistep process that involves the reaction of cyclohexylamine with morpholine to form N-cyclohexyl-N-morpholin-4-ylpropanamide. This intermediate is then reacted with methanesulfonyl chloride to form CMS.
Aplicaciones Científicas De Investigación
CMS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, CMS has been investigated for its anticancer, antifungal, and antiviral properties. In agriculture, CMS has been studied for its potential as a pesticide. In materials science, CMS has been examined for its use in the development of advanced materials.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-23(21,22)19(11-6-3-2-4-7-11)10-14(20)18-15-12(16)8-5-9-13(15)17/h5,8-9,11H,2-4,6-7,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCGQPAMOOIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1Cl)Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,6-dichlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

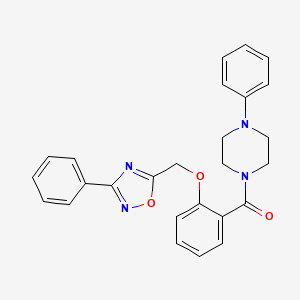
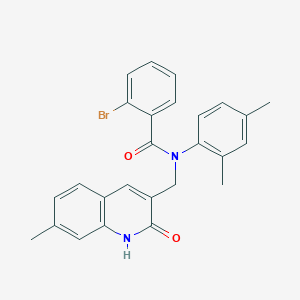



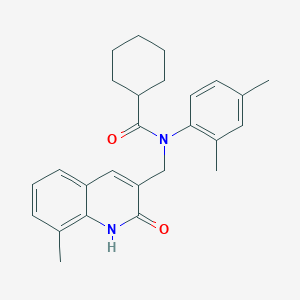
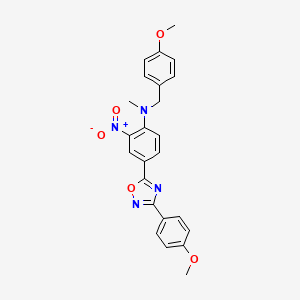
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
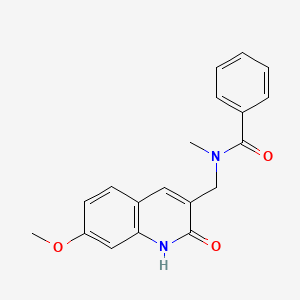
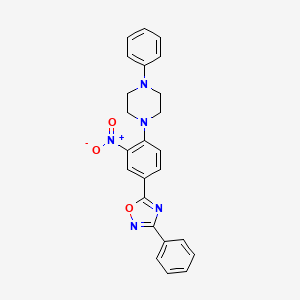

![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
